molecular formula C14H15NO5S2 B2778227 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-sulfonamide CAS No. 1448067-04-6

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-sulfonamide

Cat. No. B2778227
CAS RN: 1448067-04-6
M. Wt: 341.4
InChI Key: YGBROZNCMDSPDW-UHFFFAOYSA-N
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Description

The compound contains a benzo[d][1,3]dioxol-5-yl group and a thiophene group. Benzo[d][1,3]dioxol-5-yl is a benzodioxole, which is a type of aromatic organic compound containing a benzene ring fused to a 1,3-dioxole . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the aromatic systems present in both the benzo[d][1,3]dioxol-5-yl and thiophene components. These aromatic systems often contribute to the stability of the molecule .


Chemical Reactions Analysis

Thiophene and its derivatives are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic systems could impact its solubility, stability, and reactivity .

Scientific Research Applications

Anticancer Activity

The compound’s structure suggests potential anticancer properties. Researchers have designed a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties based on literature reports of indole activity against cancer cell lines . These derivatives were synthesized using a Pd-catalyzed C-N cross-coupling method and evaluated for their anticancer effects against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cell lines. Notably, compounds 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 demonstrated promising anticancer activity, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Further mechanistic studies revealed that compound 20 induced cell cycle arrest at the S phase and apoptosis in CCRF-CEM cancer cells.

Treatment of Rheumatic Conditions

The compound has been investigated for its potential in treating rheumatic diseases , including rheumatoid arthritis and osteoarthritis . Its anti-inflammatory and immunomodulatory properties make it a candidate for managing these conditions.

Lead Ion Sensing

Researchers have developed a sensitive and selective Pb2+ sensor by depositing a thin layer of BDMMBSH (a derivative of our compound) on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF) . This application could find use in environmental monitoring or industrial processes.

Nonlinear Optical Materials

The compound’s Schiff base materials exhibit potential as nonlinear optical (NLO) materials . These materials are crucial for optical devices, including dynamic image processing, frequency conversion, optical computing, and optoelectronic technology .

Synthesis of Novel Diselane Compounds

In synthetic chemistry, the compound serves as a starting material for the synthesis of novel diselane compounds. For instance, it is involved in the preparation of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane .

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S2/c1-14(16,8-15-22(17,18)13-3-2-6-21-13)10-4-5-11-12(7-10)20-9-19-11/h2-7,15-16H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBROZNCMDSPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CS1)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-sulfonamide

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